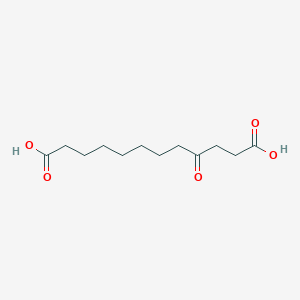

4-氧代十二二酸

描述

4-Oxododecanedioic acid is a dicarboxylic acid with a ketone functional group. While the provided papers do not directly discuss 4-oxododecanedioic acid, they do provide insights into related chemical compounds and reactions that can help infer some aspects of its behavior and properties. For instance, the degradation of organic compounds in aqueous solutions, as seen with 4-hydroxyphenylacetic acid, can be achieved through electrochemical oxidation, which may also apply to similar compounds like 4-oxododecanedioic acid .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts or specific reagents. For example, the synthesis of homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) involves solution-phase synthesis and conformational analysis, which could be relevant for synthesizing structurally related compounds such as 4-oxododecanedioic acid .

Molecular Structure Analysis

The molecular structure of organic compounds can significantly influence their physical and chemical properties. The conformational analysis of D-Oxac homo-oligomers, which tend to fold into a regular helical structure in water, highlights the importance of solvent interactions in determining molecular conformation . This principle can be extended to the study of 4-oxododecanedioic acid's structure in various solvents.

Chemical Reactions Analysis

Chemical reactions involving carboxylic acids and ketones, such as oxidation or catalysis, are crucial for understanding the reactivity of 4-oxododecanedioic acid. The catalytic determination of oxalic acid in vegetables and water samples using an optode is an example of a specific chemical reaction where the presence of carboxylic acid groups plays a significant role . This knowledge can be applied to predict the reactivity of 4-oxododecanedioic acid in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 4-oxododecanedioic acid can be inferred from studies on related substances. For instance, the impact of oxidized linoleic acid on the expression and shedding of syndecan-4 suggests that the presence of oxidized fatty acids can have biological implications, which may also be true for the interactions of 4-oxododecanedioic acid with biological systems . Additionally, the study of the 4-oxalocrotonate tautomerase enzyme's reaction mechanism provides insights into the behavior of carboxylic acids and ketones during enzymatic reactions, which could be relevant for understanding the metabolism of 4-oxododecanedioic acid .

科学研究应用

电化学废水处理

4-氧代十二二酸在电化学废水处理领域有应用。Gherardini等人(2001年)和Rodrigo等人(2001年)研究了含氯酚的酸性介质中电极的电化学行为,显示了有机化合物(包括4-氧代十二二酸)在废水处理过程中完全燃烧的潜力(Gherardini et al., 2001)(Rodrigo et al., 2001)。

生物质处理中的水解

Trzcinski和Stuckey(2015年)研究了乙酸在市政固体废物有机部分的化学水解中的作用,这暗示了4-氧代十二二酸在生物质处理中的潜在应用(Trzcinski & Stuckey, 2015)。

分析化学应用

Safavi和Banazadeh(2007年)开发了用于测定草酸的光敏探针,这表明了在分析化学应用中检测4-氧代十二二酸的类似潜力(Safavi & Banazadeh, 2007)。

纳米技术和合成离子通道

Ali等人(2012年)展示了在基于合成离子通道的纳米流体器件的光控门控中使用4-氧代-4-(吡啶-4-基甲氧基)丁酸的应用,暗示了其在纳米技术领域的应用(Ali et al., 2012)。

植物中重金属胁迫的改善

Soyingbe等人(2020年)研究了外源施加草酸对玉米重金属诱导胁迫的改善作用,表明了4-氧代十二二酸在缓解植物重金属胁迫中的类似潜在作用(Soyingbe et al., 2020)。

先进材料合成

Hao等人(2006年)利用草酸合成锂离子电池阳极材料,暗示了4-氧代十二二酸可以在类似情境中使用(Hao et al., 2006)。

有机合成

Uguen等人(2021年)进行了4-氧代-2-丁烯酸的微波辅助合成,表明了4-氧代十二二酸在有机合成应用中的潜力(Uguen et al., 2021)。

未来方向

属性

IUPAC Name |

4-oxododecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c13-10(8-9-12(16)17)6-4-2-1-3-5-7-11(14)15/h1-9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXMOTDTSDYYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)CCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxododecanedioic acid | |

CAS RN |

30828-09-2 | |

| Record name | 4-Oxododecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030828092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-OXODODECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9QS92H2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

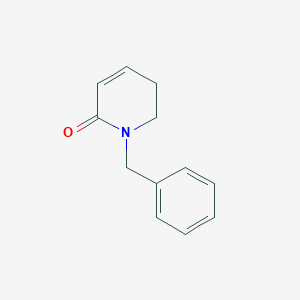

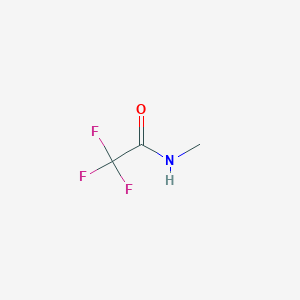

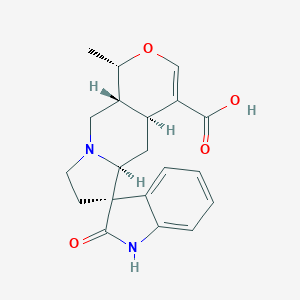

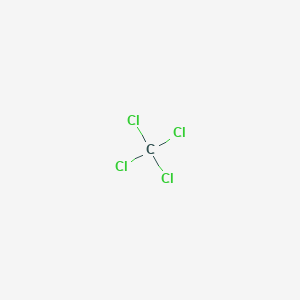

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

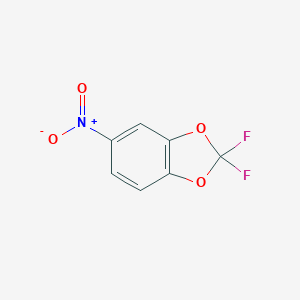

![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)